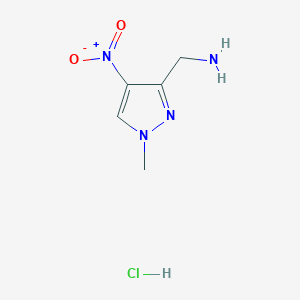![molecular formula C13H20N2O5S B2932146 9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328174-01-1](/img/structure/B2932146.png)
9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3,5-dimethylisoxazol-4-yl) sulfonyl]piperidine” has a molecular formula of CHNOS. It has an average mass of 244.311 Da and a monoisotopic mass of 244.088165 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a mixture of N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide and 3,5-dimethylisoxazole-4-sulfonyl chloride was stirred at 70 °C under a nitrogen atmosphere for 12 hours .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a mixture of N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide and 3,5-dimethylisoxazole-4-sulfonyl chloride was reacted under specific conditions .Physical And Chemical Properties Analysis
The compound “1-[(3,5-dimethylisoxazol-4-yl) sulfonyl]piperidine” has a density of 1.3±0.1 g/cm 3, a boiling point of 403.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It also has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.9±31.5 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Stereochemistry
The compound 9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxaspiro[5.5]undecane falls within the broader category of spiroketals and spiro compounds, which have various applications in synthetic chemistry. Studies have shown that simple spiroketals, including 1,7-dioxaspiro[5.5]undecane, can undergo bromination and dehydrobromination to produce derivatives with defined stereochemistry, useful in the synthesis of metabolites like obtusin and neoobtusin (Lawson, Kitching, Kennard, & Byriel, 1993).
Novel Compound Synthesis
The structure of spiro compounds like 1,5-dioxaspiro[5.5]undecane is pivotal in the regio- and stereoselective synthesis of complex molecules. For example, novel trispiropyrrolidine/thiapyrrolizidines have been synthesized using a related compound, 1,5-dioxaspiro[5.5]undecane, demonstrating its utility in creating new chemical entities (Singh & Singh, 2017).
Crystal Structure and Thermodynamics
Understanding the crystal structure and thermodynamic properties of derivatives of 1,5-dioxaspiro[5.5]undecane is important for their application in various fields. A study on a derivative coupled with a benzimidazole moiety provided insights into its crystal structure and thermodynamic nature, which is crucial for its potential application (Zeng, Wang, & Zhang, 2021).
Polymer and Material Science
Spiro compounds like 1,5-dioxaspiro[5.5]undecane have been studied for their application in polymer science. For example, research on polymer stabilizers involves the synthesis of related spiro compounds, indicating their significance in improving material properties (Yachigo, Sasaki, & Kojima, 1992).
Biological and Pharmaceutical Applications
Spiro compounds are also studied for their potential biological and pharmaceutical applications. For instance, the synthesis of dioxaspiroacetalic semiochemicals and their stereochemistry can have implications in the development of pheromone-based pest control strategies (Izquierdo et al., 2003).
Eigenschaften
IUPAC Name |
9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10-12(11(2)20-14-10)21(16,17)15-6-4-13(5-7-15)18-8-3-9-19-13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXURRQGOLBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932066.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)

![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)